molecular formula C11H11N5O3S B5557876 Methyl 2-[1-(4-carbamoylphenyl)tetrazol-5-yl]sulfanylacetate

Methyl 2-[1-(4-carbamoylphenyl)tetrazol-5-yl]sulfanylacetate

Cat. No.: B5557876
M. Wt: 293.30 g/mol
InChI Key: FKMYGZGTDHZRGQ-UHFFFAOYSA-N
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Description

Methyl 2-[1-(4-carbamoylphenyl)tetrazol-5-yl]sulfanylacetate: is a complex organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[1-(4-carbamoylphenyl)tetrazol-5-yl]sulfanylacetate typically involves the cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . This reaction is often carried out under mild conditions using a solvent such as methanol at room temperature . The presence of a carbamoyl group on the phenyl ring and a sulfanylacetate moiety adds complexity to the synthesis, requiring careful control of reaction conditions to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their sequential reactions to form the final product. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[1-(4-carbamoylphenyl)tetrazol-5-yl]sulfanylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 2-[1-(4-carbamoylphenyl)tetrazol-5-yl]sulfanylacetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Methyl 2-[1-(4-carbamoylphenyl)tetrazol-5-yl]sulfanylacetate is unique due to the presence of the carbamoylphenyl and sulfanylacetate groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[1-(4-carbamoylphenyl)tetrazol-5-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3S/c1-19-9(17)6-20-11-13-14-15-16(11)8-4-2-7(3-5-8)10(12)18/h2-5H,6H2,1H3,(H2,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMYGZGTDHZRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=NN1C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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